An In-depth Technical Guide to 2,6-Dibromo-p-benzoquinone: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Dibromo-p-benzoquinone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 2,6-Dibromo-p-benzoquinone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Properties and Structure
2,6-Dibromo-p-benzoquinone is a halogenated aromatic organic compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₂O₂ | [1][2][3] |
| Molecular Weight | 265.89 g/mol | [1][2][3] |
| Appearance | Powder | [3] |
| Melting Point | 131-132 °C | [2] |
| Boiling Point (Predicted) | 277.3 ± 40.0 °C | [2] |
| Density (Predicted) | 2.400 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 115.2 °C | [2] |
| InChI | InChI=1S/C6H2Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | [3] |
| SMILES | O=C1C=C(Br)C(=O)C(Br)=C1 | [3] |
| CAS Number | 19643-45-9 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6-Dibromo-p-benzoquinone is expected to show a single signal for the two equivalent vinyl protons. The chemical shift of these protons is influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl groups. In monosubstituted benzoquinones, the chemical shifts of the ring protons are sensitive to the inductive and mesomeric effects of the substituent[4].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit signals for the carbonyl carbons and the sp² hybridized carbons of the quinone ring. The carbons attached to the bromine atoms will show a characteristic shift due to the halogen's electronegativity. Quaternary carbons, including those bonded to bromine, are typically weaker in intensity[5]. Typical chemical shift ranges for carbons in similar environments are: C=O (160-210 ppm) and C=C (105-150 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dibromo-p-benzoquinone is expected to display strong absorption bands characteristic of the carbonyl groups (C=O) and the carbon-carbon double bonds (C=C) within the quinone ring. The C=O stretching vibrations in quinones typically appear in the region of 1650-1690 cm⁻¹[6].
Mass Spectrometry
The mass spectrum of 2,6-Dibromo-p-benzoquinone will show a characteristic isotopic pattern for a compound containing two bromine atoms, with major isotopes ⁷⁹Br and ⁸¹Br present in nearly equal abundance[7]. This will result in prominent M, M+2, and M+4 peaks[8]. Fragmentation would likely involve the loss of CO and bromine radicals[9].
Experimental Protocols
Synthesis of p-Benzoquinones
While a specific protocol for 2,6-Dibromo-p-benzoquinone is not detailed in the provided search results, a general method for the synthesis of substituted p-benzoquinones involves the oxidation of the corresponding substituted phenols. For instance, 2,6-di-tert-butyl-p-benzoquinone can be synthesized by the oxygenation of 2,6-di-tert-butylphenol in the presence of a catalyst like salcomine in N,N-dimethylformamide[10]. A similar approach starting from 2,6-dibromophenol could be envisioned.
General Experimental Workflow for the Synthesis of Substituted p-Benzoquinones
Caption: A generalized workflow for the synthesis of substituted p-benzoquinones.
Purification
A general method for the purification of p-benzoquinone compounds involves precipitation from a reaction mixture. An accelerator can be added to the liquid mixture containing the p-benzoquinone compound, followed by stirring at or below room temperature. After a period of standing, the p-benzoquinone precipitates and can be isolated by filtration or centrifugation[11]. Recrystallization from a suitable solvent, such as ethanol, is a common final purification step[10].
Biological Activity and Signaling Pathways
2,6-Dibromo-p-benzoquinone is reported to be genotoxic and carcinogenic[3]. It has been shown to inhibit the synthesis of DNA, RNA, and proteins, which can lead to cell death[1][3]. The dichloro- and dimethoxy- analogs of benzoquinone have been studied more extensively, and their mechanisms of action likely share similarities with the dibromo- derivative.
For example, 2,6-dichloro-1,4-benzoquinone has been shown to induce nephrotoxicity through mechanisms involving inflammation, oxidative stress, and apoptosis[12]. Benzoquinones can generate reactive oxygen species (ROS), which in turn can activate cellular signaling pathways such as the ERK/MAPK pathway, leading to increased cell proliferation[13]. Furthermore, 2,6-dimethoxy-1,4-benzoquinone has been found to suppress cancer cell growth and migration by inhibiting the mTOR/AKT and p38 MAPK signaling pathways[14].
Proposed Signaling Pathway for the Cytotoxic Effects of 2,6-Dibromo-p-benzoquinone
Caption: A diagram illustrating the potential mechanisms of 2,6-Dibromo-p-benzoquinone's cytotoxicity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. auremn.org [auremn.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN104761440A - Separation / purification method of p-benzoquinone compound - Google Patents [patents.google.com]
- 12. Investigation of the nephrotoxicity of 2,6-dichloro-1,4-benzoquinone disinfection by-product in mice through a 28-day toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells [inis.iaea.org]
- 14. 2,6-DMBQ suppresses cell proliferation and migration via inhibiting mTOR/AKT and p38 MAPK signaling pathways in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
